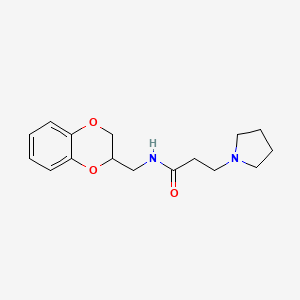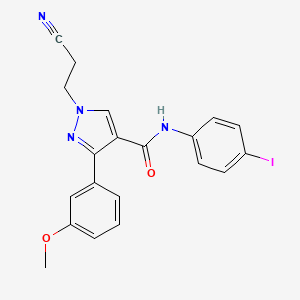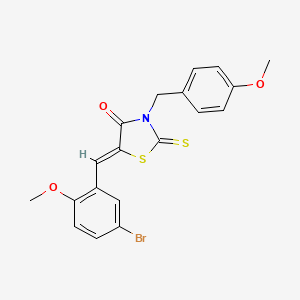![molecular formula C16H17Cl2N3O3 B5118359 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5118359.png)
1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide is a chemical compound that is commonly known as DPCPX. DPCPX is a potent and selective antagonist of adenosine A1 receptors. Adenosine receptors are a group of G protein-coupled receptors that are activated by adenosine, a purine nucleoside that is present in high concentrations in the brain and other tissues. The adenosine A1 receptor is one of four adenosine receptor subtypes, and it is widely expressed in the brain, heart, and other organs. DPCPX has been used extensively in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes.
作用机制
DPCPX is a potent and selective antagonist of adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are activated by adenosine. When activated, adenosine A1 receptors inhibit the activity of adenylate cyclase, which leads to a decrease in intracellular cAMP levels. This, in turn, leads to a decrease in protein kinase A activity and a decrease in the phosphorylation of various proteins. The net effect of adenosine A1 receptor activation is the inhibition of neurotransmitter release and the modulation of various physiological processes.
Biochemical and Physiological Effects:
DPCPX has been shown to have a number of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of heart rate and blood pressure, and the regulation of sleep and wakefulness. DPCPX has also been shown to have anti-inflammatory effects, and it has been investigated as a potential therapeutic agent for the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using DPCPX in lab experiments is its potency and selectivity for adenosine A1 receptors. This allows researchers to study the effects of adenosine A1 receptor activation or inhibition with a high degree of specificity. However, one of the limitations of using DPCPX is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over prolonged periods of time.
未来方向
There are several future directions for research involving DPCPX. One area of research is the investigation of the role of adenosine A1 receptors in the regulation of glucose and lipid metabolism, and the potential use of adenosine A1 receptor antagonists as therapeutic agents for the treatment of metabolic disorders such as diabetes and obesity. Another area of research is the investigation of the role of adenosine A1 receptors in the regulation of immune function, and the potential use of adenosine A1 receptor antagonists as immunomodulatory agents for the treatment of autoimmune and inflammatory diseases. Finally, there is also potential for the development of new and more potent adenosine A1 receptor antagonists based on the structure of DPCPX.
合成方法
The synthesis of DPCPX involves several steps, including the reaction of 3,4-dichlorophenylacetic acid with ethyl chloroformate to form 3,4-dichlorophenylacetate ethyl ester. The ester is then reacted with pyrrolidine-2,5-dione to form the corresponding pyrrolidinone derivative. The pyrrolidinone is then reacted with piperidinecarboxylic acid to form DPCPX.
科学研究应用
DPCPX has been used extensively in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. For example, DPCPX has been used to study the effects of adenosine A1 receptor activation on the cardiovascular system, including the regulation of heart rate and blood pressure. DPCPX has also been used to investigate the role of adenosine A1 receptors in the central nervous system, including the regulation of sleep and wakefulness, and the modulation of neurotransmitter release.
属性
IUPAC Name |
1-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O3/c17-11-2-1-10(7-12(11)18)21-14(22)8-13(16(21)24)20-5-3-9(4-6-20)15(19)23/h1-2,7,9,13H,3-6,8H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBDRULTGBZTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-chlorobenzyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5118294.png)

![N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5118303.png)
![4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B5118308.png)
![4-[2-(1-naphthyloxy)ethyl]morpholine](/img/structure/B5118330.png)
![3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)

![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)
![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)


